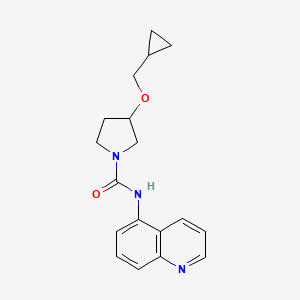![molecular formula C14H12N2O2S B2895466 3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1255782-84-3](/img/structure/B2895466.png)
3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are known for their potential as anti-PI3K agents, which makes them a fruitful target for cancer control .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines involves a series of steps from a readily available chloro intermediate . The titled compound was purified using flash column chromatography and separated as a light beige powder .Molecular Structure Analysis
The molecular structure of this compound is based on the thieno[2,3-d]pyrimidine skeleton, which is a tricyclic system . The compound maintains the common pharmacophoric features of several potent PI3K inhibitors .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its role as an anti-PI3K agent . It has shown good enzymatic inhibitory activity on PI3Kβ & PI3Kγ .Physical And Chemical Properties Analysis
The compound is a light beige powder with a melting point of 216–218 °C . Its 1H-NMR spectrum has been reported .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Thieno[2,3-d]pyrimidine derivatives, including “3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione”, have shown potential anticancer activities . They were designed and synthesized to target VEGFR-2, a protein that plays a crucial role in cancer cell growth . In vitro tests showed that these compounds could inhibit VEGFR-2 and prevent the growth of two types of cancer cells, MCF-7 and HepG2 .
Anti-Proliferative Evaluation
These compounds have also been evaluated for their anti-proliferative effects . One of the compounds exhibited strong anti-VEGFR-2 potential with an IC50 value of 0.084 μM . It also displayed excellent proliferative effects against MCF-7 and HepG2 cancer cell lines, with IC50 values of 10.17 μM and 24.47 μM, respectively .
Apoptosis Induction
Further studies revealed that these compounds could induce cell cycle arrest in the G2/M phase and promote apoptosis in MCF-7 cancer cells . Apoptosis was stimulated by increasing BAX (3.6-fold) and decreasing Bcl-2 (3.1-fold). Additionally, these compounds significantly raised the levels of caspase-8 (2.6-fold) and caspase-9 (5.4-fold) .
Molecular Docking and Dynamics Simulations
Computational techniques were used to investigate the molecular interactions of these compounds with VEGFR-2 . Molecular docking and dynamics simulations were performed to assess the structural and energetic features of the complex .
Drug Development Potential
Computational ADMET and toxicity studies were conducted to evaluate the potential of these compounds for drug development . The results suggested that these compounds could be promising anticancer agents that may provide effective treatment options for cancer patients .
Synthetic Approaches
New synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives have been explored . These methods could potentially be used to synthesize “3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” and other similar compounds .
Wirkmechanismus
Target of Action
Thieno[3,2-d]pyrimidines have been reported to inhibit various targets such as the epidermal growth factor receptor (egfr) in egfr-driven diseases and the cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis .
Mode of Action
berghei .
Biochemical Pathways
For example, some thieno[3,2-d]pyrimidines have been shown to inhibit the activation of NF-κB and MAPK signaling pathways in macrophages .
Result of Action
Thieno[3,2-d]pyrimidines have been reported to possess cytotoxic activity on almost all cancer cell lines .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2,5-dimethylphenyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-8-3-4-9(2)11(7-8)16-13(17)12-10(5-6-19-12)15-14(16)18/h3-7H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJORBKHZBORPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C=CS3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B2895386.png)

![N-[(2-chloropyridin-3-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B2895389.png)
![1-(4-ethoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2895390.png)

![(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2895393.png)
![3-Methyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]quinazolin-4-one](/img/structure/B2895395.png)
![2-(furan-2-yl)-5-methyl-7-(2-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2895398.png)
![Tetradecahydrocyclopenta[b]1,5-diazacycloundecan-9-one](/img/structure/B2895399.png)
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2895401.png)
![N-[3-[2-(2-Chloroacetyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2895402.png)

![2-methyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B2895405.png)